molecular formula C21H28O4 B10854103 7-Carboxycannabidiol CAS No. 63958-77-0

7-Carboxycannabidiol

Cat. No.: B10854103
CAS No.: 63958-77-0
M. Wt: 344.4 g/mol
InChI Key: LQHAPFLIUQWVJR-DLBZAZTESA-N
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Description

7-Carboxycannabidiol is a metabolite of cannabidiol, a non-psychoactive compound found in cannabis plants. Unlike tetrahydrocannabinol, cannabidiol does not induce psychoactive effects. This compound is formed during the metabolic breakdown of cannabidiol and has garnered interest due to its potential therapeutic properties and its role in drug testing .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Carboxycannabidiol typically involves the oxidation of cannabidiol. One method includes the use of selenium dioxide as an oxidizing agent to convert cannabidiol to its carboxylated form . Another approach involves the use of cytochrome P450 enzymes, specifically CYP2C19 and CYP2C9, which catalyze the metabolism of cannabidiol to this compound .

Industrial Production Methods: Scaling up the production of this compound from cannabidiol involves optimizing the reaction conditions to ensure high yield and purity. This includes controlling the pH and temperature during the reaction and employing solid-phase extraction techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 7-Carboxycannabidiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 7-Carboxycannabidiol involves its interaction with the endocannabinoid system. It does not exhibit the same psychoactive effects as tetrahydrocannabinol but may influence various physiological processes through its interaction with cannabinoid receptors. The exact molecular targets and pathways are still under investigation, but it is believed to modulate inflammation, oxidative stress, and cell survival .

Comparison with Similar Compounds

Uniqueness: 7-Carboxycannabidiol is unique due to its specific formation pathway from cannabidiol and its distinct lack of psychoactive effects. Its role in drug testing and potential therapeutic applications make it a compound of significant interest in both research and industry .

Properties

CAS No.

63958-77-0

Molecular Formula

C21H28O4

Molecular Weight

344.4 g/mol

IUPAC Name

(3R,4R)-3-(2,6-dihydroxy-4-pentylphenyl)-4-prop-1-en-2-ylcyclohexene-1-carboxylic acid

InChI

InChI=1S/C21H28O4/c1-4-5-6-7-14-10-18(22)20(19(23)11-14)17-12-15(21(24)25)8-9-16(17)13(2)3/h10-12,16-17,22-23H,2,4-9H2,1,3H3,(H,24,25)/t16-,17+/m0/s1

InChI Key

LQHAPFLIUQWVJR-DLBZAZTESA-N

Isomeric SMILES

CCCCCC1=CC(=C(C(=C1)O)[C@@H]2C=C(CC[C@H]2C(=C)C)C(=O)O)O

Canonical SMILES

CCCCCC1=CC(=C(C(=C1)O)C2C=C(CCC2C(=C)C)C(=O)O)O

Origin of Product

United States

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